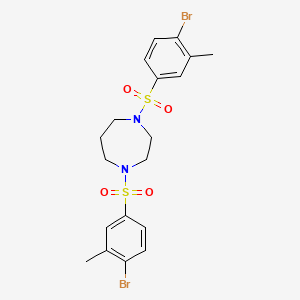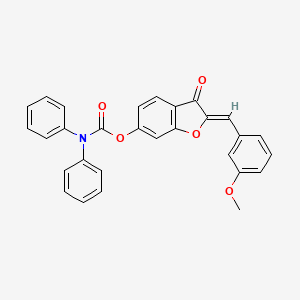![molecular formula C18H25NO3S B12199934 [(4-Pentyloxynaphthyl)sulfonyl]propylamine](/img/structure/B12199934.png)
[(4-Pentyloxynaphthyl)sulfonyl]propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Pentyloxynaphthyl)sulfonyl]propylamine is an organic compound with the molecular formula C18H25NO3S. It contains a naphthyl group, a sulfonyl group, and a propylamine group. This compound is notable for its unique structure, which includes multiple bonds, aromatic rings, and functional groups such as ether and sulfonamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Pentyloxynaphthyl)sulfonyl]propylamine typically involves the reaction of sodium sulfinates with amines. One efficient method is the NH4I-mediated amination of sodium sulfinates, which provides a general and environmentally friendly access to sulfonamide compounds . This method tolerates a wide range of functional groups and provides reasonable to excellent yields.
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often involves the use of sulfonyl chlorides with amines in the presence of strong bases or acylating catalysts such as DMAP . Other methods include metal-catalyzed coupling reactions of sulfonamides and sodium sulfinates with organo-halides or boronic acids .
Chemical Reactions Analysis
Types of Reactions
[(4-Pentyloxynaphthyl)sulfonyl]propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert sulfonamides to amines.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) and sulfuric acid (H2SO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents such as chlorine (Cl2), bromine (Br2), and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
[(4-Pentyloxynaphthyl)sulfonyl]propylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of herbicides, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(4-Pentyloxynaphthyl)sulfonyl]propylamine involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Benzene sulfonamide: Contains a sulfonamide group attached to a benzene ring.
Toluene sulfonamide: Similar structure but with a methyl group attached to the benzene ring.
Naphthalene sulfonamide: Contains a sulfonamide group attached to a naphthalene ring.
Uniqueness
[(4-Pentyloxynaphthyl)sulfonyl]propylamine is unique due to its combination of a naphthyl group, a sulfonyl group, and a propylamine group. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H25NO3S |
|---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
4-pentoxy-N-propylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H25NO3S/c1-3-5-8-14-22-17-11-12-18(23(20,21)19-13-4-2)16-10-7-6-9-15(16)17/h6-7,9-12,19H,3-5,8,13-14H2,1-2H3 |
InChI Key |
RBYZBVUBXYWYEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-dimethoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B12199869.png)
![4-Morpholinecarbothioamide, N-[phenyl(phenylimino)methyl]-](/img/structure/B12199879.png)
![N-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B12199881.png)
![3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B12199882.png)
amine](/img/structure/B12199891.png)

![N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B12199902.png)


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12199918.png)

![1-[4-Bromo-3-(pentyloxy)benzenesulfonyl]azepane](/img/structure/B12199939.png)
![1-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B12199942.png)
![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate](/img/structure/B12199944.png)
